molecular formula C16H15N3O5 B5880545 N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B5880545
M. Wt: 329.31 g/mol
InChI Key: CACPTLRRBARVIT-UHFFFAOYSA-N
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Description

N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of a methoxyphenyl group, an acetyl group, and a nitrobenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-nitrobenzenecarboximidamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of corresponding amines.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl and acetyl groups but lacks the nitrobenzenecarboximidamide moiety.

    4-nitrobenzenecarboximidamide: Contains the nitrobenzenecarboximidamide moiety but lacks the methoxyphenyl and acetyl groups.

Uniqueness

N’-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-5-3-2-4-12(14)10-15(20)24-18-16(17)11-6-8-13(9-7-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACPTLRRBARVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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